Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate
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Overview
Description
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]didecanoate is an organic compound characterized by its unique molecular structure, which includes a central 1,4-phenylene group (a benzene ring) linked to two ester groups (CH3COOCH2) at both ends through oxygen atoms (–O–).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[1,4-phenylenebis(oxy)]didecanoate typically involves the esterification of the corresponding diacid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Reactants: The diacid form of the compound and methanol.
Catalyst: Sulfuric acid or another strong acid to facilitate the esterification process.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-[1,4-phenylenebis(oxy)]didecanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]didecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in the molecule are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding diacid and methanol.
Esterification: The diacid form can undergo esterification reactions with various alcohols to form new esters with different alkyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Major Products
Hydrolysis: The major products are the corresponding diacid and methanol.
Esterification: The major products are new esters with different alkyl groups.
Scientific Research Applications
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]didecanoate has several scientific research applications, including:
Polymer Chemistry: Used as a building block in the synthesis of polymers due to its aromatic ring and ester functionalities.
Organic Synthesis: Employed in various organic synthesis reactions to create complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate: Shares a similar structure but with shorter ester chains.
Dimethyl 2,2’-[benzene-1,4-diylbis(oxy)]diacetate: Another compound with a similar aromatic core and ester functionalities.
Uniqueness
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]didecanoate is unique due to its longer ester chains, which may impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications in polymer chemistry and material science .
Properties
CAS No. |
667411-95-2 |
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Molecular Formula |
C28H46O6 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
methyl 2-[4-(1-methoxy-1-oxodecan-2-yl)oxyphenoxy]decanoate |
InChI |
InChI=1S/C28H46O6/c1-5-7-9-11-13-15-17-25(27(29)31-3)33-23-19-21-24(22-20-23)34-26(28(30)32-4)18-16-14-12-10-8-6-2/h19-22,25-26H,5-18H2,1-4H3 |
InChI Key |
VFBAZNVDONHLMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)OC(CCCCCCCC)C(=O)OC |
Origin of Product |
United States |
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